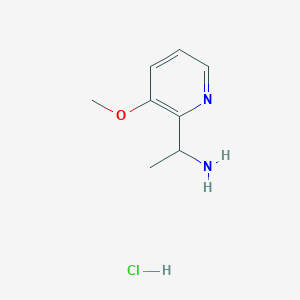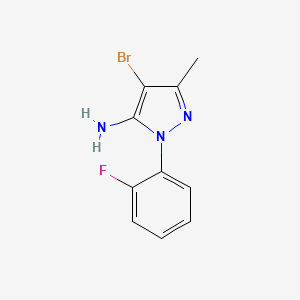![molecular formula C12H15N4O7P B14795274 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate](/img/structure/B14795274.png)
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate involves a transition metal-free one-pot cascade reaction. This method utilizes biomass-derived levulinic acid under mild conditions . The reaction involves the formation of C–N and C–O bonds, using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature . This environmentally benign approach yields the desired tricyclic compounds efficiently.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen and oxygen atoms in the structure allows for oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of reduced derivatives.
Substitution: The tricyclic structure allows for substitution reactions, where different substituents can be introduced at various positions on the rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s potential biological activity suggests applications in developing new pharmaceuticals, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for multiple points of interaction, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other tricyclic structures with nitrogen and oxygen atoms, such as:
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- 5-oxo-3-oxa-13-azatricyclo[7.4.0.02,6]trideca-1,6,8,10,12-pentaene-8-sulfonyl chloride
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique chemical reactivities and potential applications. The uniqueness of 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
| S-8510 is a BZD partial inverse agonist to the BZD site on the GABA-A receptors in the central nervous system. As an inverse agonist (which as a group elicit CNS effects such as insomnia, agitation, and proconvulsant behaviors), S-8510 functions as a negative modulator of the GABA-A receptor. S-8510, however, is a partial inverse agonist, which means it has a lower affinity for the BZD binding site than do full agonists, and studies in animals have shown that the drug does not induce convulsions or anxiety. | |
Fórmula molecular |
C12H15N4O7P |
Peso molecular |
358.24 g/mol |
Nombre IUPAC |
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate |
InChI |
InChI=1S/C12H10N4O2.H3O4P.H2O/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;1-5(2,3)4;/h2,4-5H,1,3,6H2,(H,14,15);(H3,1,2,3,4);1H2 |
Clave InChI |
UTLXJMOOLDJBME-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
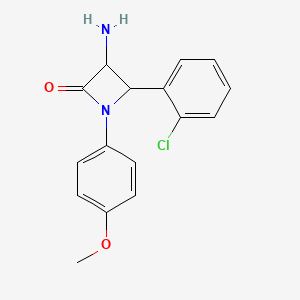
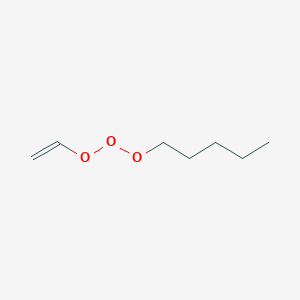
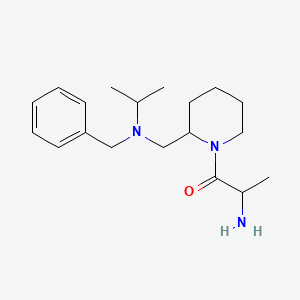
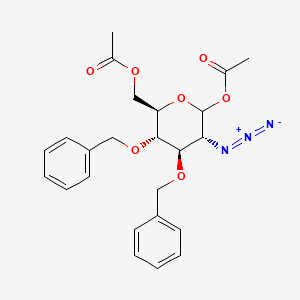
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
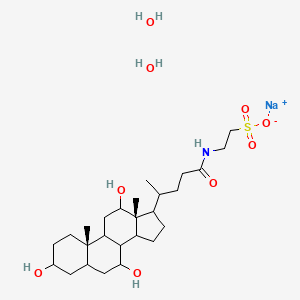
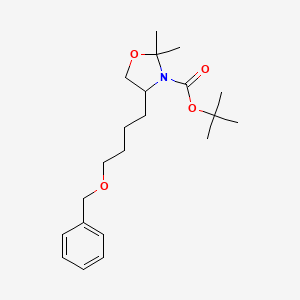
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B14795235.png)
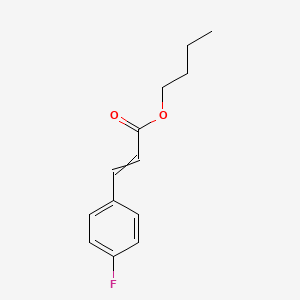
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)
